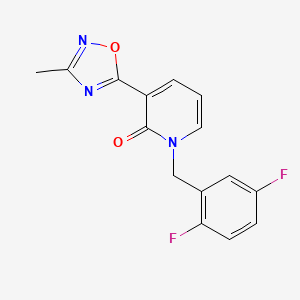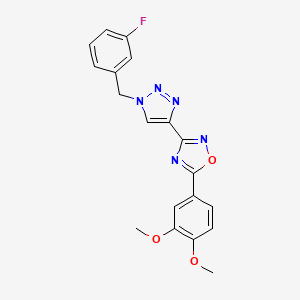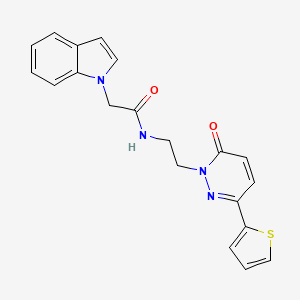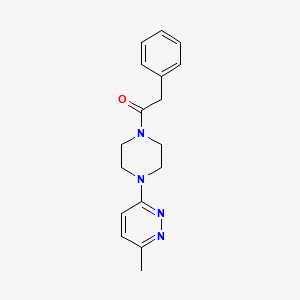
1-(2,5-difluorobenzyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-difluorobenzyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DFP-10825 and is a pyridinone derivative. In
Aplicaciones Científicas De Investigación
Inhibition of Biological Processes
Compounds with structural similarities, such as oxadiazoles, have been studied for their role in inhibiting protoporphyrinogen oxidase, a key enzyme in the biosynthesis pathway of protoporphyrin IX. This pathway is crucial for the synthesis of heme, chlorophyll, and other tetrapyrroles. Inhibitors of this pathway, like oxadiazon, have applications in herbicides and potentially in medical research targeting diseases related to heme biosynthesis abnormalities (Matringe et al., 1989).
Synthesis of New Materials
Research on oxadiazole derivatives has shown their utility in the synthesis of materials with desirable properties, such as antimicrobial activities. For instance, the synthesis and antimicrobial evaluation of 1,2,4-triazoles derived from isonicotinic acid hydrazide highlight the potential of these compounds in developing new antimicrobial agents (Bayrak et al., 2009).
Development of Therapeutic Agents
Compounds containing oxadiazole and pyridine rings have been explored for their antimicrobial and anticancer properties. For example, a study on 1,4-disubstituted 1,2,3-triazole derivatives showed moderate to good antimicrobial activities against various bacterial and fungal strains (Jadhav et al., 2017). Additionally, the antioxidant activity of 1,3,4-oxadiazole derivatives suggests potential applications in the development of therapeutic agents targeting oxidative stress-related diseases (Maheshwari et al., 2011).
Propiedades
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3O2/c1-9-18-14(22-19-9)12-3-2-6-20(15(12)21)8-10-7-11(16)4-5-13(10)17/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDQBKDBZYOKPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN(C2=O)CC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Cyclopentyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2684251.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2684253.png)






![4-[[2-(carboxymethylsulfonyl)acetyl]amino]benzoic Acid](/img/structure/B2684263.png)

![5-[3-(hydroxymethyl)phenyl]-2-Pyridinecarbonitrile](/img/structure/B2684269.png)